2-(2-Aminoethyl)aniline dihydrochloride
Overview
Description
2-(2-Aminoethyl)aniline dihydrochloride is a compound with the linear formula C8H14Cl2N2 . It has a molecular weight of 209.12 . It is a water-soluble, crystalline, white powder belonging to the family of aniline derivatives.
Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)aniline dihydrochloride consists of a benzene ring with an aminoethyl group attached to it . The InChI code for this compound is 1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H .Physical And Chemical Properties Analysis
2-(2-Aminoethyl)aniline dihydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Application in Biomedical Research
- Specific Scientific Field: Biomedical Research, specifically in the study of calcium homeostasis .
- Summary of the Application: 2-Aminoethyl Diphenylborinate (2-APB) and its derivatives are used in the study of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 breast cancer cells . SOCE is a process that refills calcium ions in the endoplasmic reticulum (ER) of cells, which is crucial for various physiological functions .
- Methods of Application: The researchers synthesized several novel derivatives of 2-APB, introducing halogen and other small substituents systematically on each position of one of the phenyl rings . They then used a fluorometric imaging plate reader (FLIPR) Tetra-based calcium imaging assay to study how these structural changes of 2-APB affect the SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells .
- Results or Outcomes: The study found that 2-APB and its derivatives can modulate SOCE, either inhibiting or enhancing it depending on the concentration . This modulation of SOCE could have potential therapeutic implications, as enhanced SOCE has been associated with several cancers .
Application in Optical Brightening Agents
- Specific Scientific Field: Chemical Industry, specifically in the production of optical brightening agents.
- Summary of the Application: Optical brightening agents are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence. They are commonly used in detergents to enhance the appearance of fabrics, making them appear whiter and brighter.
- Methods of Application: AEAD can be used in the synthesis of these agents. The specific synthesis process would depend on the type of optical brightening agent being produced.
- Results or Outcomes: The use of AEAD in the production of optical brightening agents can result in products that effectively enhance the appearance of fabrics.
Application in Fluorescent Dyes and Pigments
- Specific Scientific Field: Chemical Industry, specifically in the production of fluorescent dyes and pigments.
- Summary of the Application: Fluorescent dyes and pigments are used in a variety of applications, including textile dyeing, printing inks, and plastics. They work by absorbing light at one wavelength and then re-emitting it at a longer wavelength, resulting in a bright, glowing effect.
- Methods of Application: AEAD can be used in the synthesis of these dyes and pigments. The specific synthesis process would depend on the type of dye or pigment being produced.
- Results or Outcomes: The use of AEAD in the production of fluorescent dyes and pigments can result in products with strong, vibrant colors.
Safety And Hazards
properties
IUPAC Name |
2-(2-aminoethyl)aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-3-1-2-4-8(7)10;;/h1-4H,5-6,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZSHRMVZTDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674205 | |
Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)aniline dihydrochloride | |
CAS RN |
1159823-45-6 | |
Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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